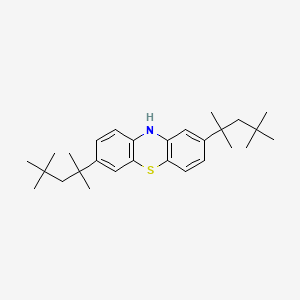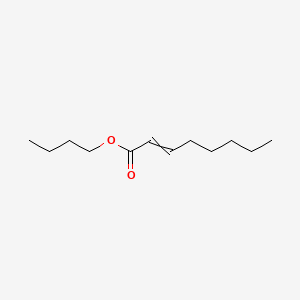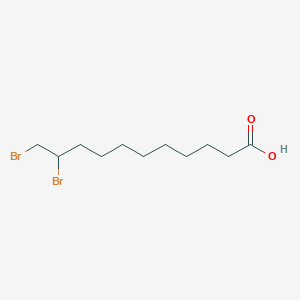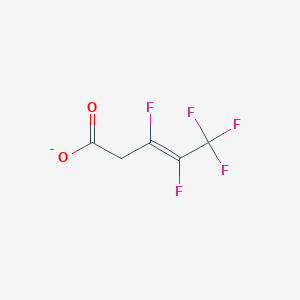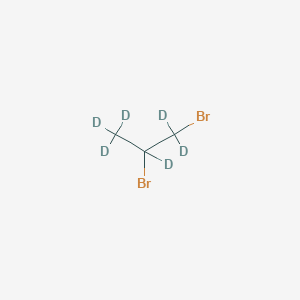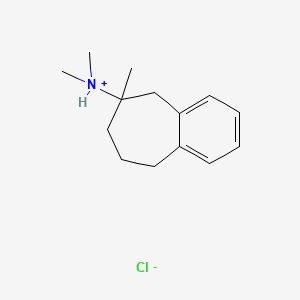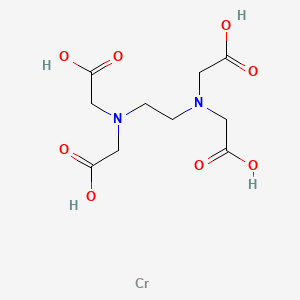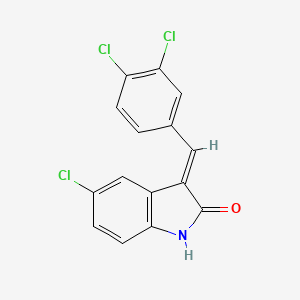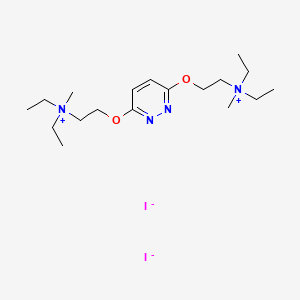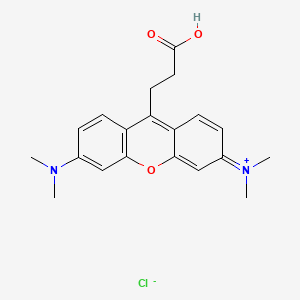![molecular formula C36H24N2 B13758540 2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of four phenyl groups attached to a pyridoquinoline core, which contributes to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the use of heterogeneous propylphosphonium tetrachloroindate ionic liquid as a catalyst has been reported for the synthesis of quinolines and pyridoquinolines . The reaction conditions often require controlled temperatures and the presence of specific reagents to ensure the desired product yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized pyridoquinolines.
Scientific Research Applications
2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline involves its interaction with molecular targets through various pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Quinolines: Share a similar core structure but lack the additional phenyl groups.
Pyridoquinolines: Similar backbone but with different substituents.
Phenyl-substituted quinolines: Vary in the number and position of phenyl groups.
Uniqueness
2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline is unique due to the specific arrangement of phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C36H24N2 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2,4,7,9-tetraphenylpyrido[2,3-g]quinoline |
InChI |
InChI=1S/C36H24N2/c1-5-13-25(14-6-1)29-21-33(27-17-9-3-10-18-27)37-35-24-32-30(26-15-7-2-8-16-26)22-34(28-19-11-4-12-20-28)38-36(32)23-31(29)35/h1-24H |
InChI Key |
LCOJEBJDQILYMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC4=C(C=C23)N=C(C=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


